molecular formula C16H16O3Se B12604821 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-75-5

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one

Katalognummer: B12604821
CAS-Nummer: 646472-75-5
Molekulargewicht: 335.3 g/mol
InChI-Schlüssel: GXJLBRDRTIDHEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a dimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 2,4-dimethoxyacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of both methoxy and phenylselanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

646472-75-5

Molekularformel

C16H16O3Se

Molekulargewicht

335.3 g/mol

IUPAC-Name

1-(2,4-dimethoxy-5-phenylselanylphenyl)ethanone

InChI

InChI=1S/C16H16O3Se/c1-11(17)13-9-16(15(19-3)10-14(13)18-2)20-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI-Schlüssel

GXJLBRDRTIDHEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.